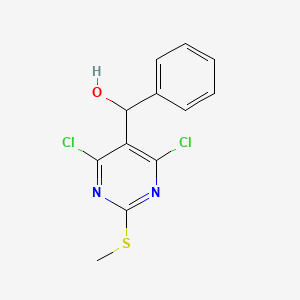

(4,6-Dichloro-2-(methylthio)pyrimidin-5-yl)(phenyl)methanol

CAS No.:

Cat. No.: VC16557023

Molecular Formula: C12H10Cl2N2OS

Molecular Weight: 301.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H10Cl2N2OS |

|---|---|

| Molecular Weight | 301.2 g/mol |

| IUPAC Name | (4,6-dichloro-2-methylsulfanylpyrimidin-5-yl)-phenylmethanol |

| Standard InChI | InChI=1S/C12H10Cl2N2OS/c1-18-12-15-10(13)8(11(14)16-12)9(17)7-5-3-2-4-6-7/h2-6,9,17H,1H3 |

| Standard InChI Key | PRJBVBOSTCNDRX-UHFFFAOYSA-N |

| Canonical SMILES | CSC1=NC(=C(C(=N1)Cl)C(C2=CC=CC=C2)O)Cl |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s core structure consists of a pyrimidine ring—a six-membered aromatic heterocycle containing two nitrogen atoms—substituted at positions 4 and 6 with chlorine atoms, at position 2 with a methylthio (-SMe) group, and at position 5 with a phenylmethanol group. This arrangement confers distinct electronic and steric properties, influencing its reactivity and interactions with biological targets .

Physicochemical Properties

Key molecular parameters are summarized below:

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₀Cl₂N₂OS |

| Molecular Weight | 301.2 g/mol |

| IUPAC Name | (4,6-dichloro-2-methylsulfanylpyrimidin-5-yl)-phenylmethanol |

| Canonical SMILES | CSC1=NC(=C(C(=N1)Cl)C(C2=CC=CC=C2)O)Cl |

| Boiling Point (Predicted) | 322.8±17.0 °C |

| Density | 1.30±0.1 g/cm³ |

These properties are critical for understanding its solubility, stability, and suitability for pharmacological applications .

Synthetic Methodologies

Key Synthetic Routes

The synthesis of (4,6-Dichloro-2-(methylthio)pyrimidin-5-yl)(phenyl)methanol typically involves multi-step protocols. A patent-pending method for related pyrimidine derivatives outlines a four-step process :

-

Nitration: Diethyl malonate undergoes nitration in concentrated nitric acid to yield 2-nitro diethyl malonate.

-

Cyclization: Reaction with thiocarbamide in methanol forms 4,6-dihydroxyl-2-sulfydryl-5-nitro-pyrimidine.

-

Methylation: Treatment with methyl sulfate introduces the methylthio group.

-

Chlorination: Phosphorus oxychloride replaces hydroxyl groups with chlorines, yielding the final product .

In an alternative approach, dichloro-pyrimidine intermediates react with sulfonamide potassium salts in dimethyl sulfoxide (DMSO), followed by sodium hydride-mediated substitutions to introduce the phenylmethanol group . These methods highlight the compound’s synthetic flexibility but require precise control over reaction conditions to optimize yields (reported 40–80%) .

Challenges in Synthesis

Key challenges include managing the reactivity of chlorine substituents and preventing premature hydrolysis of the methylthio group. The use of catalysts like N,N-xylidine during chlorination improves efficiency, while sodium alkoxide in cyclization steps ensures regioselectivity .

Biological and Pharmacological Relevance

Structure-Activity Relationship (SAR) Insights

Modifications to the pyrimidine ring significantly impact bioactivity. Introducing a pyrimidine group to the ethylene glycol chain of related compounds increased endothelin receptor affinity by 10-fold, underscoring the importance of aromatic stacking and hydrogen bonding . Similarly, replacing hydroxyl groups with chlorines enhances metabolic stability, a critical factor in drug development .

Future Directions and Applications

Therapeutic Development

Ongoing research explores this compound’s utility as a scaffold for kinase inhibitors and GPCR modulators. Its ability to penetrate lipid bilayers, inferred from the logP value (~2.5), suggests potential for central nervous system (CNS) targeting .

Material Science Applications

The aromatic and heterocyclic structure could also lend itself to organic electronics, though this remains underexplored. Computational studies predicting charge transport properties are warranted.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume